Ethanone, 2-(2,6-dimethylphenyl)-1-phenyl-
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Overview
Description
Ethanone, 2-(2,6-dimethylphenyl)-1-phenyl-, also known as 2,6-dimethylacetophenone, is an organic compound with the molecular formula C16H16O. This compound is characterized by the presence of a phenyl group and a 2,6-dimethylphenyl group attached to a central ethanone moiety. It is a solid at room temperature and is used in various chemical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 2-(2,6-dimethylphenyl)-1-phenyl- can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of 2,6-dimethylbenzene (xylene) with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds as follows:
2,6-dimethylbenzene+acetyl chlorideAlCl32,6-dimethylacetophenone+HCl
Industrial Production Methods
In industrial settings, the production of Ethanone, 2-(2,6-dimethylphenyl)-1-phenyl- typically involves large-scale Friedel-Crafts acylation processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced separation techniques further enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethanone, 2-(2,6-dimethylphenyl)-1-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of the ethanone group can be achieved using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the formation of corresponding alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.
Substitution: Nitration with HNO3 and H2SO4, sulfonation with SO3 or H2SO4, halogenation with Br2 or Cl2 in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.
Scientific Research Applications
Ethanone, 2-(2,6-dimethylphenyl)-1-phenyl- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme-catalyzed reactions and as a model compound in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of fragrances, dyes, and polymers due to its aromatic properties.
Mechanism of Action
The mechanism of action of Ethanone, 2-(2,6-dimethylphenyl)-1-phenyl- involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of reactive intermediates that participate in biochemical reactions. Its aromatic rings allow it to engage in π-π interactions with other aromatic compounds, influencing its reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
Acetophenone: Similar structure but lacks the 2,6-dimethyl substitution.
2,4-Dimethylacetophenone: Similar structure with methyl groups at different positions on the aromatic ring.
Benzophenone: Contains two phenyl groups attached to a central carbonyl group.
Uniqueness
Ethanone, 2-(2,6-dimethylphenyl)-1-phenyl- is unique due to the presence of both phenyl and 2,6-dimethylphenyl groups, which confer distinct chemical and physical properties. The 2,6-dimethyl substitution enhances its steric hindrance and electronic effects, influencing its reactivity and interactions with other molecules.
Properties
CAS No. |
868705-04-8 |
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Molecular Formula |
C16H16O |
Molecular Weight |
224.30 g/mol |
IUPAC Name |
2-(2,6-dimethylphenyl)-1-phenylethanone |
InChI |
InChI=1S/C16H16O/c1-12-7-6-8-13(2)15(12)11-16(17)14-9-4-3-5-10-14/h3-10H,11H2,1-2H3 |
InChI Key |
ORXWZKKYZBGIAH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)CC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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